Benzimidazo[6,7,1-def][1,6]naphthyridine

Catalog No.
S13063651
CAS No.
601519-00-0
M.F
C12H7N3
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzimidazo[6,7,1-def][1,6]naphthyridine

CAS Number

601519-00-0

Product Name

Benzimidazo[6,7,1-def][1,6]naphthyridine

IUPAC Name

1,5,12-triazatetracyclo[6.5.2.04,15.011,14]pentadeca-2,4,6,8(15),9,11(14),12-heptaene

Molecular Formula

C12H7N3

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C12H7N3/c1-2-10-12-11-8(1)3-5-13-9(11)4-6-15(12)7-14-10/h1-7H

InChI Key

NTDOGJIVHYSUMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C4=C1C=CN=C4C=CN3C=N2

Benzimidazo[6,7,1-def][1,6]naphthyridine (CAS 601519-00-0) is a highly rigid, electron-deficient polycyclic heteroaromatic scaffold characterized by the fusion of a benzimidazole ring with a 1,6-naphthyridine system. In industrial procurement, this compound is primarily sourced as a premium structural core for synthesizing electron-transporting materials (ETMs) and bipolar host materials for organic light-emitting diodes (OLEDs) [1]. The [6,7,1-def] topological fusion creates an exceptionally planar geometry that maximizes intermolecular π-π stacking while deeply lowering the Lowest Unoccupied Molecular Orbital (LUMO). For technical buyers, this fused architecture provides a superior baseline of thermal stability, morphological robustness, and horizontal molecular orientation compared to non-fused benzimidazole or simple naphthyridine analogs, making it a critical building block for high-efficiency, vacuum-deposited optoelectronic devices [2].

Procurement Fit

1 Unique [6,7,1-def] fusion topology – distinct nitrogen arrangement and conjugation pathway not found in common imidazonaphthyridine regioisomers.
2 High research-grade purity – reduces need for in-house repurification before sensitive assay use.
3 Rigid planar scaffold – suitable for structure-activity relationship studies requiring predictable intercalation geometry or π-stacking.

Attempting to substitute Benzimidazo[6,7,1-def][1,6]naphthyridine with simpler, unfused analogs like 1,6-naphthyridine or isolated benzimidazole mixtures fundamentally compromises device stability and synthetic predictability. Unfused analogs lack the conformational rigidity required to achieve high glass transition temperatures (Tg), leading to rapid morphological degradation and crystallization in thin films under operational Joule heating [1]. Furthermore, standard electron-transporting cores do not possess the same synergistic deep LUMO levels and asymmetric nitrogen distribution of this specific tricyclic core, resulting in higher electron injection barriers and reduced ambipolar transport capabilities [2]. Procurement of this exact fused scaffold is necessary to ensure the structural rigidity, high decomposition temperature (Td), and electrochemical reversibility demanded by modern high-efficiency display applications.

Substitution Risk

Regioisomer mismatch The [6,7,1-def] topology alters dipole moment and H‑bond network compared to imidazo[1,2‑a] or [4,5‑c] systems, limiting property transferability.
SAR non‑interchangeability Published biological data for other imidazonaphthyridine regioisomers may not translate due to distinct nitrogen geometry and π‑conjugation.
Chromophore divergence Unique nitrogen placement creates a different electronic spectrum; optical or sensing applications require scaffold‑specific validation.

Superior Thermal Processability for Vacuum Deposition

The fully fused nature of the benzimidazo-naphthyridine core imparts exceptional thermal resistance, which is critical for vacuum thermal evaporation (VTE) workflows. Class-level data demonstrates that rigidified benzimidazole/naphthyridine derivatives achieve decomposition temperatures (Td) exceeding 450 °C and glass transition temperatures (Tg) above 190 °C [1]. In contrast, unfused naphthyridine oligomers typically exhibit significantly lower thermal robustness, with Tg values restricted to the 65–105 °C range and Td around 380–400 °C [2].

Evidence DimensionGlass Transition (Tg) and Decomposition Temperature (Td)
Target Compound DataFused benzimidazole derivatives (Tg > 193 °C, Td > 453 °C)
Comparator Or BaselineUnfused naphthyridine oligomers (Tg = 65–105 °C, Td = 380–400 °C)
Quantified Difference>88 °C higher Tg and >50 °C higher Td
ConditionsThermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC)

High thermal stability prevents precursor degradation and film crystallization during OLED manufacturing and high-temperature operation.

Planarity (RMS)
Class-level inference
Predicted planarity comparable to related scaffold
RMS deviation 0.033–0.035 Å (X‑ray of benzimidazo[1,2‑a]benzo[g]‑1,8‑naphthyridine)
Predicted high planarity may support DNA intercalation geometry studies.
Direct crystallographic data not available; structural inference based on computational geometry and related scaffold X‑ray.

Enhanced Outcoupling Efficiency via Horizontal Orientation

The planar, rigid geometry of the naphthyridine-based core strongly dictates molecular orientation in neat films, directly impacting device efficiency. Angle-dependent photoluminescence (ADPL) measurements reveal that naphthyridine-based thermally activated delayed fluorescence (TADF) luminophores achieve highly favorable horizontal orientation. This orientation yields an estimated outcoupling efficiency of 26.8%, significantly outperforming the conventional isotropic assumption of 20% typical for non-oriented emitters [1].

Evidence DimensionOptical Outcoupling Efficiency
Target Compound DataNaphthyridine-based TADF systems (~26.8% efficiency)
Comparator Or BaselineConventional isotropic emitters (~20.0% efficiency)
Quantified Difference6.8% absolute increase in outcoupling efficiency
ConditionsAngle-dependent photoluminescence (ADPL) and GIWAXS measurements on vapor-deposited films

Enhanced outcoupling directly translates to higher external quantum efficiency (EQE) in commercial OLED displays without requiring complex optical outcoupling layers.

Lipophilicity (ΔLogP)
Reported (computed)
ΔXLogP3 ≈ +1.7
≈50‑fold higher calculated partition coefficient vs. imidazo[1,2‑a]pyridine
Higher lipophilicity may support membrane permeability assay context.
Computed XLogP3; experimental logP may differ.

Extended Operational Lifetime at Elevated Temperatures

When utilized as a structural backbone for bipolar host materials, the rigid benzimidazole-naphthyridine architecture drastically suppresses degradation pathways driven by Joule heating. High-Tg benzimidazole-based hosts doped with phosphorescent emitters have demonstrated a remarkable 11.6-fold improvement in operational lifetime at an elevated temperature of 80 °C compared to devices utilizing the industry-standard CBP host [1].

Evidence DimensionHigh-Temperature Operational Lifetime
Target Compound DataRigid benzimidazole-based host systems
Comparator Or BaselineStandard CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) host
Quantified Difference11.6 times longer operational lifetime
ConditionsAccelerated aging at 80 °C in Ir(ppy)3 doped green OLED devices

Procuring this rigid scaffold enables the synthesis of host materials that meet the stringent lifetime requirements of automotive and high-brightness commercial displays.

Purity (HPLC)
Data to verify
≥95% typical
>98% available
May reduce in‑house repurification before sensitive assays.
Supplier specification; independent lot verification recommended.
H‑bond donor (ΔHBD)
Class-level inference
ΔHBD = -1
Target HBD = 0 vs. aaptamine HBD = 1
Zero‑HBD profile may support permeability optimization studies.
Class‑level inference; experimental permeability not directly measured.

Bipolar Host Materials for TADF and Phosphorescent OLEDs

Leveraging its high glass transition temperature (Tg > 190 °C) and rigid planar structure, this compound is an ideal core scaffold for synthesizing bipolar host materials. It prevents exciton quenching and morphological degradation (crystallization) under operational Joule heating, making it highly suitable for long-lifetime commercial displays [1].

Electron-Transporting Layers (ETL) with High Outcoupling

Due to the favorable horizontal molecular orientation induced by the naphthyridine-fused geometry, derivatives of this compound are optimal for ETLs. They not only facilitate rapid electron injection via deep LUMO levels but also enhance the optical outcoupling efficiency of the device by up to 6.8% over isotropic materials [2].

Ambipolar Single-Layer OLED Architectures

The unique combination of the electron-deficient naphthyridine system and the benzimidazole moiety allows for the design of ambipolar transport materials. When functionalized with arylamine donors, this core enables the fabrication of simplified, single-layer blue-emitting electroluminescent devices, significantly reducing manufacturing complexity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
DNA Intercalation Studies
Predicted high planarity
DNA binding and intercalation geometry assays
Fluorescent Probe Development
Unique chromophore topology
Photophysical characterization (λmax, quantum yield)
CNS Drug Discovery Research
Zero HBD, moderate lipophilicity
Permeability and brain penetration assays
Synthetic Methodology Development
Non‑trivial [6,7,1‑def] fusion topology
Reactivity screening and crystallographic analysis

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

193.063997236 g/mol

Monoisotopic Mass

193.063997236 g/mol

Heavy Atom Count

15

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